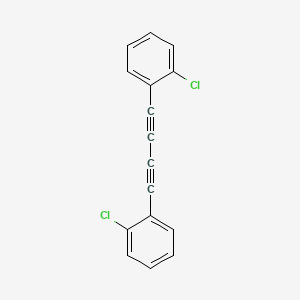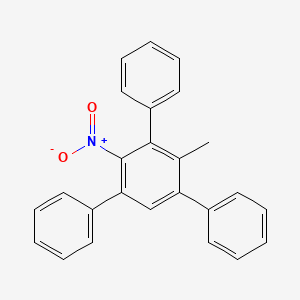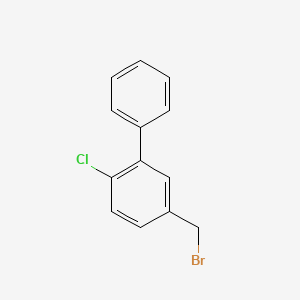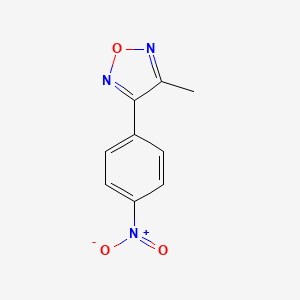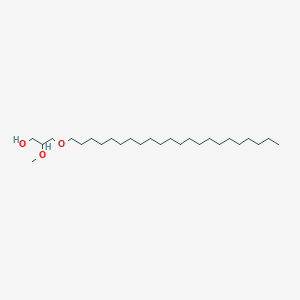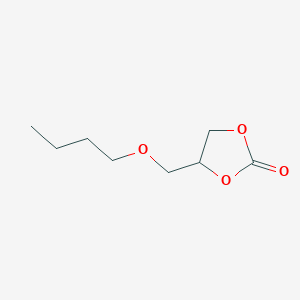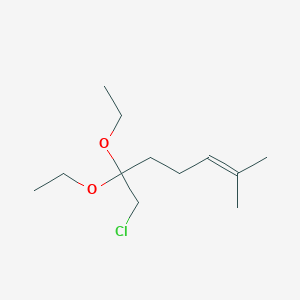
7-Chloro-6,6-diethoxy-2-methylhept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6,6-diethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C10H19ClO2 It is characterized by the presence of a chlorine atom, two ethoxy groups, and a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,6-diethoxy-2-methylhept-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-chloro-2-methylhept-2-ene with ethanol in the presence of an acid catalyst to introduce the ethoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
7-Chloro-6,6-diethoxy-2-methylhept-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
7-Chloro-6,6-diethoxy-2-methylhept-2-ene has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Chloro-6,6-diethoxy-2-methylhept-2-ene involves its interaction with specific molecular targets. The chlorine atom and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The double bond in the structure also plays a crucial role in its chemical behavior.
類似化合物との比較
Similar Compounds
7-Chloro-6,6-dimethoxy-2-methylhept-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
7-Chloro-6,6-diethoxy-2-methylhex-2-ene: Similar structure but with a different carbon chain length.
Uniqueness
7-Chloro-6,6-diethoxy-2-methylhept-2-ene is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and potential applications. The combination of chlorine and ethoxy groups provides distinct chemical properties compared to similar compounds.
特性
CAS番号 |
87241-57-4 |
|---|---|
分子式 |
C12H23ClO2 |
分子量 |
234.76 g/mol |
IUPAC名 |
7-chloro-6,6-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H23ClO2/c1-5-14-12(10-13,15-6-2)9-7-8-11(3)4/h8H,5-7,9-10H2,1-4H3 |
InChIキー |
IDSKSMGXCAZKAR-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCC=C(C)C)(CCl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


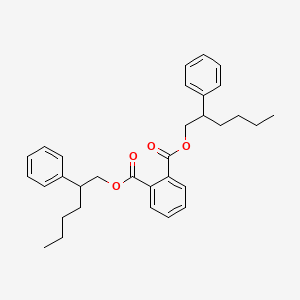
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
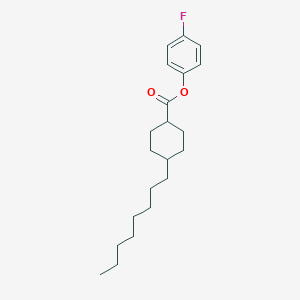
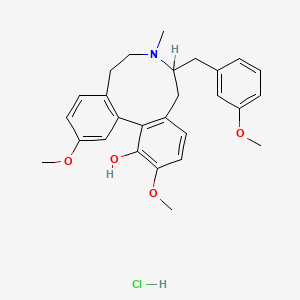
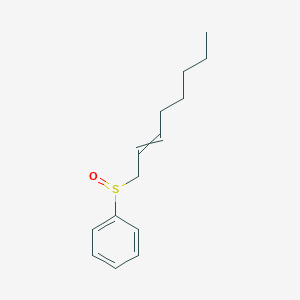
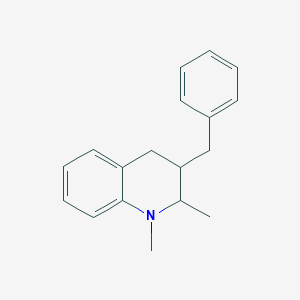
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
